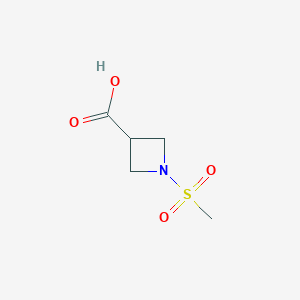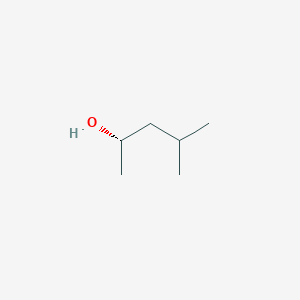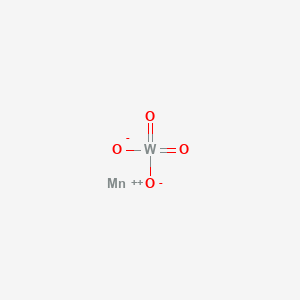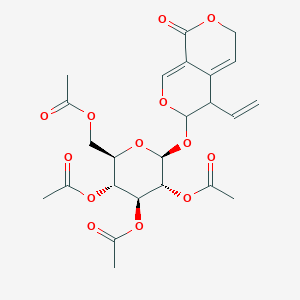
Sulfamate de sodium
Vue d'ensemble
Description
Synthesis Analysis
Sodium sulfamate can be synthesized using various methods. The synthesis of sulfur compounds through sodium sulfinates has been explored, with sodium sulfinates acting as stable, low-cost reagents in organic synthesis (Huang et al., 2019). Other methods include the use of sodium sulfonates (Yan, 2002) and electrochemical oxidative amination of sodium sulfinates (Jiang et al., 2016).
Molecular Structure Analysis
The molecular structure of sodium sulfamate is characterized by distinct features. For instance, the crystal and molecular structure of 2-sulfamino-2-deoxy-alpha-D-glucopyranose sodium salt provides insights into the sodium ion coordination and the sugar ring conformation (Yates et al., 1995). The anhydrous form of sodium sulphamate shows orthorhombic space group and distinct sodium atom coordination (Manickkavachagam & Rajaram, 1984).
Chemical Reactions and Properties
Sodium sulfamate is involved in a variety of chemical reactions. Copper-catalyzed sulfonamides formation from sodium sulfinates and amines highlights its chemoselectivity and yield efficiency (Tang et al., 2013). Additionally, its role in the synthesis of various organosulfur compounds demonstrates its versatility as a building block (Reddy & Kumari, 2021).
Physical Properties Analysis
The physical properties of sodium sulfamate, such as its crystal structure and bonding, are crucial for its application. The structure of anhydrous sodium sulphamate, for example, shows three sodium atoms in the asymmetric unit cell forming distorted octahedra, impacting its physical characteristics (Manickkavachagam & Rajaram, 1984).
Chemical Properties Analysis
Chemical properties of sodium sulfamate are influenced by its molecular structure and reaction pathways. The copper-catalyzed aerobic decarboxylative sulfonylation of cinnamic acids with sodium sulfinates shows its reactivity and potential for synthesizing biologically active compounds (Jiang et al., 2014).
Applications De Recherche Scientifique
Synthèse de composés organosulfurés
Le sulfamate de sodium a été utilisé dans la synthèse de composés organosulfurés . Il agit comme un bloc de construction polyvalent pour préparer de nombreux composés organosulfurés précieux par le biais de réactions de formation de liaisons S–S, N–S et C–S . Des progrès remarquables ont été réalisés dans la synthèse des thiosulfonates, des sulfonamides, des sulfures et des sulfones, y compris les sulfones vinyliques, les sulfones allyliques et les β-céto sulfones .
Réactifs de sulfonylation, de sulfénylation ou de sulfinylation
Selon les conditions de réaction, le this compound peut agir comme des réactifs de sulfonylation, de sulfénylation ou de sulfinylation . Cette application synthétique multiforme a connu des progrès substantiels au cours de la dernière décennie .
Dissolution de la cellulose
Le this compound a été utilisé comme additif donneur de liaison hydrogène et accepteur de liaison hydrogène dans la dissolution de la cellulose dans une solution aqueuse de NaOH . L'ajout de this compound à un système NaOH prérefroidi permet la dissolution d'une plus grande quantité de cellulose avec un degré de polymérisation plus élevé .
Développement de nouvelles solutions aqueuses NaOH/additifs
Le développement de nouvelles solutions aqueuses NaOH/additifs est d'intérêt pour la communauté scientifique . Le this compound, avec ses deux donneurs de liaison hydrogène et ses quatre accepteurs de liaison hydrogène, a été considéré à cette fin .
Amélioration de la capacité de dissolution de la cellulose
Il a été démontré que l'ajout de this compound à une solution de NaOH à 7 % améliore la capacité de dissolution de la cellulose
Safety and Hazards
Sodium sulfamate may be harmful in contact with skin . It is also known to cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
Mécanisme D'action
Target of Action
Sodium sulfamate, like other sulfates, primarily targets the extracellular fluid where it plays a significant role in the therapy of fluid and electrolyte disturbances . It’s important to note that sodium sulfamate may also interact with carbonic anhydrase isoenzymes , which are crucial for pH regulation and fluid balance in the body.
Mode of Action
Sodium sulfamate dissociates in water to provide sodium ions and sulfate ions . The sodium ion is the principal cation of the extracellular fluid and plays a large part in the therapy of fluid and electrolyte disturbances . The sulfate ions, on the other hand, can act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
Biochemical Pathways
Sodium sulfamate may affect several biochemical pathways. For instance, it can play a role in the synthesis of organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . Additionally, it may influence the sodium/bicarbonate transporter activity of SLC4A4 that acts in pH homeostasis .
Result of Action
The primary result of sodium sulfamate’s action is the regulation of fluid and electrolyte balance in the body . By providing sodium ions, it helps maintain the osmotic balance necessary for normal cell function. The sulfate ions, on the other hand, contribute to the synthesis of various organosulfur compounds .
Action Environment
The action of sodium sulfamate can be influenced by various environmental factors. For instance, the presence of water is crucial for the compound to dissociate into its constituent ions . Additionally, the pH of the environment can affect the compound’s stability and efficacy. It’s also worth noting that soil salinity can have negative effects on the action of sodium sulfamate in plants .
Propriétés
IUPAC Name |
sodium;sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3NO3S.Na/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWYPRSFEZRKDK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065664 | |
| Record name | Sodium sulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Hygroscopic solid; [TCI America MSDS] | |
| Record name | Sulfamic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium sulfamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17652 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13845-18-6, 26288-34-6 | |
| Record name | Sulfamic acid, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013845186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulphamic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026288346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium sulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium sulphamidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulphamic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B88429.png)







![Silane, trimethyl[(4-nitrophenyl)methoxy]-](/img/structure/B88465.png)

